molecular formula C23H17ClFN3O3 B2904531 (2Z)-2-[(2-chloro-4-fluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide CAS No. 1327182-10-4

(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B2904531
CAS No.: 1327182-10-4
M. Wt: 437.86
InChI Key: BFSQMTMFIYCFGB-VYIQYICTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2Z)-2-[(2-chloro-4-fluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide is a chromene derivative featuring a planar, conjugated chromene core. Key structural elements include:

  • 8-Methoxy group: An electron-donating substituent that may enhance solubility and modulate electronic properties.
  • N-(6-methylpyridin-2-yl) carboxamide: A polar group that facilitates hydrogen bonding and interactions with biological targets, such as kinases or receptors.

The Z-configuration of the imino bond is critical for maintaining planarity and conjugation, which are essential for binding affinity in pharmacological contexts .

Properties

IUPAC Name

2-(2-chloro-4-fluorophenyl)imino-8-methoxy-N-(6-methylpyridin-2-yl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFN3O3/c1-13-5-3-8-20(26-13)28-22(29)16-11-14-6-4-7-19(30-2)21(14)31-23(16)27-18-10-9-15(25)12-17(18)24/h3-12H,1-2H3,(H,26,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSQMTMFIYCFGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[(2-chloro-4-fluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide is a member of the chromene family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C23H18ClN3O3C_{23}H_{18}ClN_{3}O_{3}, with a molecular weight of 419.87 g/mol. The structure includes a chromene scaffold, which is known for its versatility in medicinal chemistry.

PropertyValue
Molecular FormulaC23H18ClN3O3
Molecular Weight419.87 g/mol
IUPAC NameThis compound
CAS Number1327185-77-2

Anticancer Properties

Recent studies have highlighted the potential of chromene derivatives, including the compound , as anticancer agents . The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, compounds similar to this have been shown to induce apoptosis through caspase activation and inhibit cell migration and invasion in various cancer models .

Antimicrobial Activity

Chromene derivatives also exhibit antimicrobial properties . The compound has been evaluated against various bacterial strains, showing significant inhibitory effects. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory activity . Research indicates that it can reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation in cellular models .

Study 1: Anticancer Activity Evaluation

In a study examining the anticancer effects of chromene derivatives, researchers synthesized several analogs and tested their efficacy against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting enhanced potency against cancer cells .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of this compound against resistant strains of bacteria. The study found that it effectively inhibited growth at concentrations that were non-toxic to human cells, highlighting its potential as a therapeutic agent in treating infections caused by resistant pathogens .

The biological activities of this compound can be attributed to several mechanisms:

  • Tubulin Inhibition : Disruption of microtubule dynamics leading to apoptosis.
  • Cytokine Modulation : Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-1β.
  • Membrane Disruption : Interaction with bacterial membranes leading to cell lysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Table 1: Key Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₂₃H₁₈ClFN₃O₃ 450.86 8-methoxy, 2-chloro-4-fluorophenyl, 6-methylpyridin-2-yl Enhanced solubility and H-bonding via pyridinyl; halogenated aromatic for lipophilicity
(2Z)-6-chloro-2-{[4-(methylsulfanyl)phenyl]imino}-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide (CAS 1327172-09-7) C₂₂H₂₁ClN₂O₃S 428.9 6-chloro, 4-(methylsulfanyl)phenyl, tetrahydrofuran-2-ylmethyl Thioether group increases lipophilicity; tetrahydrofuran may reduce metabolic stability
N-(8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl) benzamide (Compound 3, ) C₂₈H₂₁Cl₂N₃O₂ 502.4 Chlorobenzylidene, chlorophenyl, benzamide Saturated chromene core; benzamide enhances rigidity and π-stacking
9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one (Compound 4, ) C₂₇H₂₁Cl₂N₃O₂ 498.4 Hexahydrochromeno-pyrimidinone, chlorophenyl Cyclized pyrimidinone introduces conformational constraints

Functional Group Impact on Pharmacological Properties

Halogenation :

  • The target compound’s 2-chloro-4-fluorophenyl group balances hydrophobicity and electronic effects, improving target binding compared to the 4-(methylsulfanyl)phenyl group in CAS 1327172-09-7, which is bulkier and more lipophilic .
  • Dichlorophenyl groups in Compounds 3 and 4 () enhance steric bulk but may reduce solubility .

Carboxamide Variations :

  • The 6-methylpyridin-2-yl group in the target compound offers hydrogen-bonding sites and moderate hydrophilicity, contrasting with the tetrahydrofuran-2-ylmethyl group in CAS 1327172-09-7, which introduces conformational flexibility but lower polarity .

In contrast, the 6-chloro substituent in CAS 1327172-09-7 is electron-withdrawing, which may alter redox properties . Compounds 3 and 4 () feature saturated chromene cores, reducing aromaticity and conjugation, which could diminish binding affinity in kinase inhibition .

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?

  • The compound contains a chromene core fused to a pyran ring, a (2-chloro-4-fluorophenyl)imino group, a methoxy substituent, and a 6-methylpyridin-2-yl carboxamide moiety. The Z-configuration of the imino group and electron-withdrawing halogen substituents (Cl, F) enhance electrophilic reactivity, while the pyridine ring contributes to π-π stacking interactions in biological systems. These features necessitate controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) to prevent undesired side reactions like hydrolysis or oxidation .

Q. What synthetic methodologies are recommended for preparing this compound with high purity?

  • A multi-step approach is typically used:

Chromene core formation : Cyclization of salicylaldehyde derivatives with propargyl alcohols under acidic conditions (e.g., H₂SO₄, 60–80°C) .

Imino group introduction : Condensation with 2-chloro-4-fluoroaniline in ethanol under reflux (12–24 hours) .

Methoxy and carboxamide functionalization : Sequential O-methylation (CH₃I/K₂CO₃) and amide coupling (DCC/HOBt) .

  • Purification via column chromatography (silica gel, hexane/EtOAc) and characterization by ¹H/¹³C NMR and HRMS are critical .

Q. How should researchers validate the compound’s structural integrity and purity?

  • Spectroscopic techniques :

  • ¹H/¹³C NMR : Confirm Z-configuration (δ 8.2–8.5 ppm for imino proton) and methoxy group (δ 3.8–4.0 ppm) .
  • HRMS : Verify molecular ion peak ([M+H]⁺ expected at m/z 470.08) .
    • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory efficacy)?

  • Mechanistic orthogonal assays :

  • Kinase inhibition profiling : Use kinase activity assays (e.g., ADP-Glo™) to identify primary targets .
  • Cytokine modulation : Quantify IL-6/TNF-α suppression in LPS-stimulated macrophages to confirm anti-inflammatory activity .
    • Dose-response studies : Compare IC₅₀ values across cell lines (e.g., HeLa vs. RAW 264.7) to differentiate tissue-specific effects .

Q. How do substituent variations (e.g., chloro vs. fluoro position) impact structure-activity relationships (SAR)?

  • Comparative analysis :

  • Replace 2-chloro-4-fluorophenyl with 2,4-difluorophenyl: Reduced hydrophobicity (logP ↓0.5) and lower kinase inhibition (IC₅₀ ↑2-fold) .
  • Replace 6-methylpyridin-2-yl with tetrahydrofuran-2-ylmethyl: Improved solubility (logS ↑1.2) but reduced cellular uptake .
    • Computational modeling : DFT calculations (e.g., Gaussian 16) to map electrostatic potential and predict binding affinities .

Q. What experimental designs are optimal for studying its metabolic stability?

  • In vitro assays :

  • Microsomal stability : Incubate with rat liver microsomes (RLM) and quantify parent compound via LC-MS/MS at 0, 15, 30, 60 minutes .
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
    • Isotope labeling : Synthesize ¹⁴C-labeled analog for mass balance studies in hepatocytes .

Q. How can researchers address discrepancies in reported reaction yields during scale-up?

  • Process optimization :

  • Temperature control : Use jacketed reactors (±1°C accuracy) to maintain exothermic reactions (e.g., cyclization) below 80°C .
  • Catalyst screening : Test Pd/C vs. Raney Ni for hydrogenation steps to improve yield (e.g., 68% → 82%) .
    • DoE (Design of Experiments) : Apply Taguchi methods to optimize solvent (DMF vs. DMSO), catalyst loading (5–10 mol%), and reaction time .

Methodological Guidance for Data Interpretation

Q. How to analyze conflicting spectral data (e.g., NMR shifts) across studies?

  • Standardized protocols :

  • Use deuterated DMSO-d₆ for all NMR experiments to minimize solvent effects .
  • Cross-validate with COSY and HSQC to resolve overlapping signals (e.g., aromatic protons at δ 7.0–8.0 ppm) .
    • Reference compounds : Compare with spectra of structurally analogous chromenes (e.g., 8-methoxy-N-(pyridin-2-yl) derivatives) .

Q. What statistical approaches are recommended for dose-response studies?

  • Non-linear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀/EC₅₀ .
  • Bootstrap resampling : Estimate 95% confidence intervals for EC₅₀ values (n ≥ 3 replicates) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.